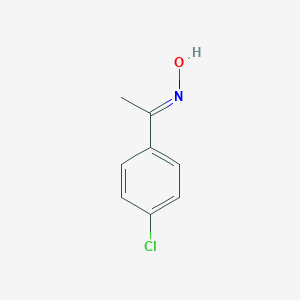

1-(4-Chlorophenyl)ethanone oxime

Übersicht

Beschreibung

1-(4-Chlorophenyl)ethanone oxime is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. While the provided data does not directly discuss 1-(4-Chlorophenyl)ethanone oxime, it does include information on closely related compounds which can offer insights into the behavior and characteristics of oximes with similar structures.

Synthesis Analysis

The synthesis of related compounds often involves multi-step procedures that can include resolution of enantiomers, as seen in the synthesis of enantiomerically pure diarylethanes, which may share some synthetic pathways with 1-(4-Chlorophenyl)ethanone oxime . Additionally, the synthesis of oxime derivatives can involve reactions with hydroxylamine under various conditions, as suggested by the synthesis improvements of related compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(4-Chlorophenyl)ethanone oxime has been studied using techniques such as X-ray crystallography, NMR, and DFT calculations. These studies reveal the geometry of the molecules, the conformation of bonds, and the distribution of electron density across the molecule, which is crucial for understanding the reactivity and properties of the compound .

Chemical Reactions Analysis

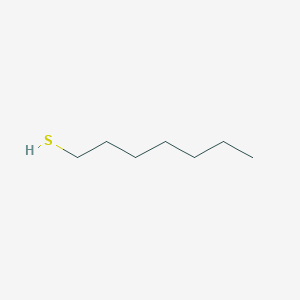

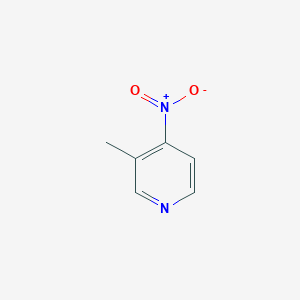

Compounds with a structure similar to 1-(4-Chlorophenyl)ethanone oxime can undergo various chemical reactions, including nucleophilic addition, as demonstrated by the reactivity of related ketones with sulfur- and oxygen-containing nucleophiles . The oxime group itself is known for its strong hydrogen-bonding capabilities, which can influence the reactivity and interactions of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxime derivatives can be deduced from their molecular structure and electronic properties. Studies on related compounds have shown that these can form stable complexes with proteins, suggesting potential biological activity . The vibrational spectra, HOMO-LUMO analysis, and electrostatic potential studies provide insights into the optical and electronic properties, which are important for applications in materials science and pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

Crystallography and Molecular Structure

- The crystal structure of derivatives of 1-(4-Chlorophenyl)ethanone oxime, such as (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime, has been analyzed. These studies reveal details about the compound's molecular conformation and interactions within crystal structures (Zheng, Cui, & Rao, 2014).

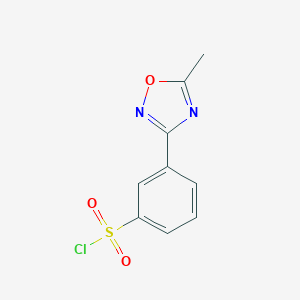

Molecular Docking and Potential Inhibitory Activities

- Investigations into compounds structurally related to 1-(4-Chlorophenyl)ethanone oxime, such as 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone, have included molecular docking studies. These studies suggest potential inhibitory activities against specific proteins, indicating applications in drug discovery (ShanaParveen et al., 2016).

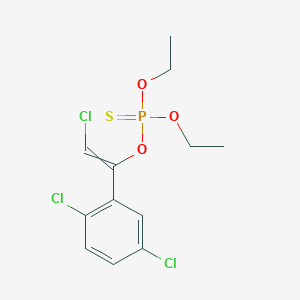

Synthesis and Optimization for Insecticide Intermediates

- Synthesis improvements of compounds related to 1-(4-Chlorophenyl)ethanone oxime, such as 4-Chlorophenyl cyclopropyl ketone derivatives, have been explored. These compounds are used as intermediates in the production of insecticides, demonstrating the chemical's utility in agricultural applications (Xue-yan, 2011).

Chemical Synthesis and Characterization

- Various studies focus on the synthesis and characterization of 1-(4-Chlorophenyl)ethanone oxime derivatives. These include efforts to understand their chemical properties, structural configurations, and potential applications in creating new chemical entities (Cai et al., 2020).

Antimicrobial and Antifungal Activities

- Some derivatives of 1-(4-Chlorophenyl)ethanone oxime have been synthesized and evaluated for antimicrobial and antifungal activities. This suggests potential applications in the development of new antimicrobial agents (Fuloria et al., 2009).

Safety and Hazards

The safety data sheet for 1-(4-Chlorophenyl)ethanone oxime suggests that it should not be inhaled and should only be used in well-ventilated areas . It also advises against eating, drinking, or smoking while handling this compound . After handling, hands should be thoroughly washed . Protective masks, gloves, and eyewear should be worn while handling this compound .

Wirkmechanismus

Target of Action

Oximes in general are known to interact with various enzymes and receptors in the body, altering their function and leading to various physiological effects .

Mode of Action

The mode of action of 1-(4-Chlorophenyl)ethanone oxime involves its interaction with its targets. Oximes, such as 1-(4-Chlorophenyl)ethanone oxime, are formed when aldehydes and ketones react with hydroxylamine . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of oximes can influence various biochemical pathways, particularly those involving aldehydes and ketones .

Result of Action

Oximes in general can have various effects depending on their specific structure and the targets they interact with .

Eigenschaften

IUPAC Name |

(NE)-N-[1-(4-chlorophenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-6(10-11)7-2-4-8(9)5-3-7/h2-5,11H,1H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXTWDXRCMICEQ-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601288031 | |

| Record name | (1E)-1-(4-Chlorophenyl)ethanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601288031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54582-24-0, 1956-39-4 | |

| Record name | (1E)-1-(4-Chlorophenyl)ethanone oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54582-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC57600 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1E)-1-(4-Chlorophenyl)ethanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601288031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride](/img/structure/B157353.png)